Phenindione D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H10O2 |

|---|---|

Molecular Weight |

227.27 g/mol |

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)indene-1,3-dione |

InChI |

InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H/i1D,2D,3D,6D,7D |

InChI Key |

NFBAXHOPROOJAW-FSTBWYLISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Phenindione D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Phenindione D5, a deuterated analog of the anticoagulant drug Phenindione. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

This compound is a stable isotope-labeled version of Phenindione, an anticoagulant that functions as a vitamin K antagonist.[1][2][3] By virtue of its deuterium labeling, this compound serves as an invaluable tool in various research applications, including its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic studies.[1][3] Understanding its chemical properties and structure is paramount for its effective application in these experimental contexts.

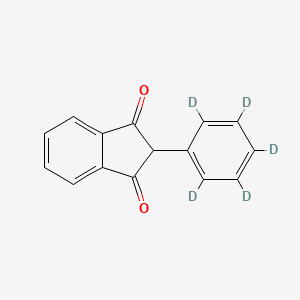

Chemical Structure

The chemical structure of this compound is characterized by a 1,3-indandione moiety with a phenyl group substituted at the 2-position. The key feature of this compound is the replacement of the five hydrogen atoms on the phenyl ring with deuterium atoms.

IUPAC Name: 2-(2,3,4,5,6-pentadeuteriophenyl)indene-1,3-dione.

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated analog, Phenindione, is presented in the tables below.

General and Chemical Properties

| Property | Value | Reference |

| This compound | ||

| CAS Number | 70711-53-4 | |

| Molecular Formula | C₁₅H₅D₅O₂ | |

| Molecular Weight | 227.27 g/mol | |

| Phenindione | ||

| CAS Number | 83-12-5 | |

| Molecular Formula | C₁₅H₁₀O₂ | |

| Molecular Weight | 222.24 g/mol |

Physical Properties

| Property | Value | Reference |

| This compound | ||

| Appearance | Solid, White to off-white | |

| Solubility | DMSO: ≥ 100 mg/mL (440.01 mM)H₂O: 0.67 mg/mL (2.95 mM; requires sonication) | |

| Phenindione | ||

| Melting Point | 148 - 151 °C | |

| Solubility | Practically insoluble in cold water.Soluble in chloroform, methanol, ethanol, ether, acetone, benzene, and readily soluble in alkaline solutions. | |

| LogP | 2.9 | |

| pKa (Strongest Acidic) | 4.92 |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While specific spectra for the deuterated compound are proprietary to manufacturers, typical analytical data for the parent compound, Phenindione, are well-documented.

| Spectroscopic Data | Description |

| ¹H-NMR | The proton NMR spectrum of Phenindione would show characteristic signals for the aromatic protons of the indandione system and the phenyl ring, as well as a signal for the methine proton at the 2-position. In this compound, the signals corresponding to the phenyl protons would be absent. |

| ¹³C-NMR | The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum of Phenindione would show distinct signals for the carbonyl carbons, the aromatic carbons of both ring systems, and the methine carbon. |

| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight of approximately 227.27, which is 5 units higher than that of unlabeled Phenindione (222.24 g/mol ). |

| Infrared (IR) Spectroscopy | The IR spectrum of Phenindione would exhibit characteristic absorption bands for the carbonyl (C=O) groups and the aromatic C-H and C=C bonds. |

Mechanism of Action: Vitamin K Antagonism

Phenindione and its deuterated analog act as vitamin K antagonists. They inhibit the enzyme Vitamin K Epoxide Reductase (VKOR), which is a crucial component of the vitamin K cycle. This inhibition disrupts the regeneration of reduced vitamin K (vitamin K hydroquinone), a necessary cofactor for the gamma-carboxylation of glutamate residues in vitamin K-dependent clotting factors (II, VII, IX, and X). The resulting under-carboxylated clotting factors are biologically inactive, leading to an anticoagulant effect.

The diagram below illustrates the vitamin K cycle and the inhibitory action of Phenindione.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, this section provides generalized methodologies for key experiments.

Synthesis of this compound

A common synthetic route to Phenindione involves the condensation of phthalic anhydride with phenylacetic acid. For the synthesis of this compound, deuterated phenylacetic acid (phenyl-d5-acetic acid) would be used as a starting material.

Conceptual Workflow for Synthesis:

Characterization Methods

6.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure and isotopic labeling of this compound.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Expected Results: The ¹H NMR spectrum should show signals corresponding to the protons on the indandione ring system but should lack signals in the aromatic region corresponding to the phenyl group. The ¹³C NMR spectrum will show signals for all carbons, with those of the deuterated phenyl ring potentially showing splitting due to C-D coupling.

6.2.2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the isotopic purity of this compound.

-

Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Data Acquisition: Acquire a full scan mass spectrum.

-

Expected Results: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of this compound (227.27). The isotopic distribution pattern will confirm the presence of five deuterium atoms.

In Vitro Assay for Vitamin K Epoxide Reductase (VKOR) Inhibition

-

Objective: To determine the inhibitory activity of this compound on VKOR.

-

Materials: Liver microsomes (as a source of VKOR), Vitamin K epoxide, a reducing agent (e.g., DTT), and this compound.

-

Procedure:

-

Incubate liver microsomes with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding vitamin K epoxide and the reducing agent.

-

After a defined incubation period, stop the reaction.

-

Extract the lipids and analyze the conversion of vitamin K epoxide to vitamin K by HPLC or LC-MS.

-

-

Data Analysis: Determine the IC₅₀ value of this compound for VKOR inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a critical analytical tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its well-defined chemical structure and properties, coupled with its isotopic labeling, allow for precise and accurate quantification and tracing of its parent compound, Phenindione. This technical guide provides essential information to support the effective use of this compound in a research setting.

References

Phenindione-D5: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Phenindione-D5. Phenindione-D5 is the deuterated analog of Phenindione, an anticoagulant that functions as a vitamin K antagonist. The introduction of deuterium atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analyses, and its use as an internal standard in mass spectrometry-based assays. This guide will delve into the typical data presented in a CoA, detail the experimental protocols for purity determination, and illustrate the associated workflows.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for Phenindione-D5 is a formal document that confirms the identity, purity, and quality of a specific batch of the compound. It is a critical document for ensuring the reliability and reproducibility of experimental results. The following tables summarize the typical quantitative data found on a CoA for Phenindione-D5.

Table 1: General Information

| Parameter | Specification |

| Product Name | Phenindione-D5 |

| CAS Number | 70711-53-4 |

| Molecular Formula | C₁₅H₅D₅O₂ |

| Molecular Weight | 227.28 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Table 2: Purity and Composition

| Analysis | Method | Result |

| Chemical Purity (HPLC) | HPLC-UV | >98.00% |

| Isotopic Purity (Mass Spec) | LC-MS | >99% Deuterium Incorporation |

| Residual Solvents | GC-MS | Conforms to specification |

| Water Content (Karl Fischer) | Karl Fischer Titration | <0.5% |

| Identity (NMR) | ¹H NMR, ¹³C NMR | Conforms to structure |

| Identity (Mass Spec) | ESI-MS | Conforms to mass |

Experimental Protocols

The determination of purity and identity of Phenindione-D5 relies on a combination of robust analytical techniques. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of Phenindione-D5 by separating it from any non-deuterated Phenindione and other potential impurities.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may be optimized for best separation.

-

Standard and Sample Preparation:

-

Prepare a stock solution of Phenindione-D5 reference standard in the mobile phase.

-

Prepare the sample solution by dissolving a precisely weighed amount of the Phenindione-D5 batch in the mobile phase to a similar concentration as the standard.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 280 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: The purity is calculated by determining the area percentage of the Phenindione-D5 peak relative to the total peak area in the chromatogram.

An In-Depth Technical Guide to the Mechanism of Action of Phenindione as a Vitamin K Antagonist

Disclaimer: This technical guide focuses on Phenindione . Extensive research did not yield any specific information regarding "Phenindione D5," a deuterated variant. Therefore, all data and experimental protocols provided herein pertain to the non-deuterated form of Phenindione.

Executive Summary

Phenindione, an indanedione derivative, is a potent oral anticoagulant that functions as a vitamin K antagonist.[1][2][3] Its therapeutic effect is achieved through the inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR), a critical component of the vitamin K cycle.[2][4] This inhibition leads to a depletion of the reduced form of vitamin K (vitamin K hydroquinone), which is an essential cofactor for the gamma-carboxylation of several glutamate residues in the N-terminal region of vitamin K-dependent clotting factors. Consequently, the synthesis of active coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, is impaired, leading to a reduction in blood coagulability. While effective, phenindione is now rarely used in clinical practice due to a higher incidence of severe adverse effects compared to other vitamin K antagonists like warfarin.

This guide provides a comprehensive overview of the mechanism of action of phenindione, including its effects on the vitamin K cycle, relevant pharmacokinetic and pharmacodynamic data, and detailed experimental protocols for assessing its activity.

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The anticoagulant effect of phenindione is intricately linked to its ability to disrupt the vitamin K cycle, a vital metabolic pathway for the synthesis of functional coagulation factors.

The Vitamin K Cycle

The vitamin K cycle involves the interconversion of three forms of vitamin K: vitamin K quinone, vitamin K hydroquinone (the active form), and vitamin K 2,3-epoxide. The key enzyme in this cycle is Vitamin K Epoxide Reductase (VKOR), an integral membrane protein located in the endoplasmic reticulum.

The cycle can be summarized in the following steps:

-

Carboxylation: Vitamin K hydroquinone serves as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) on vitamin K-dependent proteins. This step is essential for their biological activity, enabling them to bind calcium ions and interact with phospholipid membranes.

-

Oxidation: During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide.

-

Reduction: To sustain the carboxylation process, vitamin K 2,3-epoxide must be recycled back to vitamin K hydroquinone. This is accomplished in a two-step reduction process catalyzed by VKOR. First, VKOR reduces vitamin K 2,3-epoxide to vitamin K quinone, and then to vitamin K hydroquinone.

Phenindione's Locus of aAction

Phenindione acts as a competitive inhibitor of VKOR. By binding to the enzyme, it prevents the reduction of vitamin K 2,3-epoxide, thereby interrupting the vitamin K cycle. This leads to an accumulation of vitamin K 2,3-epoxide and a depletion of the active vitamin K hydroquinone. The resulting lack of functional vitamin K-dependent clotting factors leads to the anticoagulant effect.

Quantitative Data

While specific IC50 and Ki values for this compound are not available in the literature, this section presents relevant pharmacokinetic and pharmacodynamic parameters for phenindione.

Table 1: Pharmacokinetic Parameters of Phenindione

| Parameter | Value | Reference(s) |

| Absorption | Slowly absorbed from the GI tract | |

| Time to Peak Plasma Concentration | 1-3 hours | |

| Plasma Protein Binding | ~88% | |

| Metabolism | Hepatic | |

| Elimination Half-life | 5-6 hours | |

| Excretion | Primarily via urine | |

| Onset of Action | 36-48 hours | |

| Duration of Action | 48-72 hours |

Experimental Protocols

This section outlines key experimental protocols used to evaluate the activity of vitamin K antagonists like phenindione.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on VKOR activity.

Principle: The activity of VKOR is determined by measuring the conversion of a substrate (vitamin K epoxide) to its product (vitamin K quinone) in the presence of a reducing agent, typically dithiothreitol (DTT). The inhibition by a test compound is assessed by measuring the reduction in product formation.

Materials:

-

Microsomal preparations containing VKOR (from liver or recombinant expression systems)

-

Vitamin K1 epoxide (substrate)

-

Dithiothreitol (DTT)

-

Phenindione (or other test compounds)

-

Reaction buffer (e.g., Tris-HCl with CHAPS)

-

Quenching solution (e.g., isopropanol/hexane)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Prepare a reaction mixture containing the microsomal preparation and the test compound (phenindione) at various concentrations in the reaction buffer.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (vitamin K1 epoxide) and the reducing agent (DTT).

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution.

-

Extract the vitamin K metabolites.

-

Analyze the extracted samples by HPLC to quantify the amount of vitamin K quinone formed.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Prothrombin Time (PT) Assay

The PT assay is a global coagulation test that is sensitive to deficiencies in the extrinsic and common pathways of coagulation, particularly factors II, V, VII, and X. It is widely used to monitor the efficacy of oral anticoagulant therapy.

Principle: Tissue thromboplastin and calcium are added to citrated plasma, and the time taken for a clot to form is measured. A prolonged PT indicates a deficiency in one or more of the vitamin K-dependent clotting factors.

Materials:

-

Citrated platelet-poor plasma from test subjects (e.g., animals treated with phenindione) and control subjects.

-

Thromboplastin reagent (containing tissue factor and phospholipids)

-

Calcium chloride solution

-

Coagulometer or water bath and stopwatch

Procedure:

-

Pre-warm the plasma sample and the thromboplastin reagent to 37°C.

-

Pipette a volume of the plasma sample into a test tube or cuvette.

-

Add a specified volume of the thromboplastin reagent to the plasma and start a timer.

-

Record the time in seconds for a fibrin clot to form.

-

Results are often expressed as an International Normalized Ratio (INR) to standardize results across different laboratories and reagents.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways, including factors II, V, VIII, IX, X, XI, and XII.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.

Materials:

-

Citrated platelet-poor plasma

-

aPTT reagent (containing a contact activator and phospholipid)

-

Calcium chloride solution

-

Coagulometer or water bath and stopwatch

Procedure:

-

Pre-warm the plasma sample and the calcium chloride solution to 37°C.

-

Pipette the plasma sample into a test tube or cuvette.

-

Add the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C to allow for optimal activation of the contact factors.

-

Add calcium chloride to initiate clotting and simultaneously start a timer.

-

Record the time in seconds for a fibrin clot to form.

Conclusion

Phenindione exerts its anticoagulant effect by competitively inhibiting vitamin K epoxide reductase, a key enzyme in the vitamin K cycle. This leads to the production of non-functional vitamin K-dependent coagulation factors, thereby impairing the coagulation cascade. While the fundamental mechanism is well-understood, the lack of specific data on deuterated analogs such as "this compound" highlights an area for potential future research. The experimental protocols detailed in this guide provide a framework for the continued investigation of phenindione and other vitamin K antagonists, which is crucial for the development of safer and more effective anticoagulant therapies.

References

Research Applications of Deuterated Phenindione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current and potential research applications of deuterated phenindione. Phenindione is an anticoagulant that functions as a vitamin K antagonist. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, offers unique advantages in pharmaceutical research by potentially altering metabolic pathways and improving pharmacokinetic profiles. This document outlines the established use of deuterated phenindione as an internal standard and explores its prospective role in metabolic and pharmacokinetic studies, drawing parallels with related vitamin K antagonists like warfarin.

Established Application: Internal Standard for Quantitative Analysis

Deuterated phenindione, specifically Phenindione-d5, is utilized as an internal standard for the accurate quantification of phenindione in biological matrices.[1] The stable, non-radioactive isotopic labels make it an ideal tool for techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility lies in its chemical similarity to the analyte, ensuring co-extraction and similar ionization efficiency, while its mass difference allows for clear differentiation in mass spectrometry.

Quantitative Data Summary

While specific quantitative data for the use of deuterated phenindione is not extensively published, its application as an internal standard is a standard analytical practice. The key quantitative aspect is the precise measurement of the analyte-to-internal standard ratio.

| Parameter | Description | Expected Outcome |

| Analyte/Internal Standard Peak Area Ratio | The ratio of the mass spectrometry peak area of the non-deuterated phenindione to the deuterated phenindione (Phenindione-d5). | A linear relationship between the concentration of phenindione and the peak area ratio, allowing for the creation of a standard curve for quantification. |

| Retention Time | The time it takes for phenindione and its deuterated analogue to pass through the chromatography column. | Near-identical retention times for both compounds, ensuring they experience similar matrix effects. |

| Mass-to-Charge Ratio (m/z) | The distinct mass of the parent and fragment ions for phenindione and Phenindione-d5. | A mass shift of +5 for the deuterated standard, allowing for unambiguous detection and quantification. |

Experimental Protocol: Quantification of Phenindione in Plasma using LC-MS with Deuterated Phenindione as an Internal Standard

This protocol outlines a general procedure for the quantification of phenindione in human plasma.

1. Materials and Reagents:

-

Phenindione standard

-

Phenindione-d5 (internal standard)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of phenindione and Phenindione-d5 in acetonitrile.

-

Prepare calibration standards by spiking blank human plasma with known concentrations of phenindione.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Add a fixed concentration of Phenindione-d5 to all calibration standards and QC samples.

3. Sample Preparation (Protein Precipitation and SPE):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (Phenindione-d5).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50% acetonitrile/water and proceed with SPE cleanup according to the manufacturer's protocol.

-

Elute the sample and inject it into the LC-MS system.

4. LC-MS Analysis:

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode to monitor specific parent-to-daughter ion transitions for both phenindione and Phenindione-d5.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (phenindione/Phenindione-d5) against the concentration of the calibration standards.

-

Determine the concentration of phenindione in the unknown samples by interpolating their peak area ratios from the calibration curve.

Potential Application: Elucidation of Pharmacokinetics and Metabolism

Warfarin is metabolized by several CYP450 enzymes, with CYP2C9 being the primary enzyme responsible for the metabolism of the more potent S-enantiomer.[3] By analogy, phenindione's metabolism is also likely mediated by CYP450 enzymes. Strategically placing deuterium atoms at sites of metabolic oxidation on the phenindione molecule could slow its breakdown, leading to a longer half-life and potentially a more stable anticoagulant effect.

Proposed Experimental Protocol: In Vitro Metabolic Stability Assay of Deuterated Phenindione

This protocol describes a proposed experiment to compare the metabolic stability of phenindione and its deuterated analogue in human liver microsomes.

1. Materials and Reagents:

-

Phenindione

-

Deuterated Phenindione (e.g., Phenindione-d5)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

2. Incubation Procedure:

-

Pre-incubate HLMs in phosphate buffer at 37°C.

-

Add phenindione or deuterated phenindione to the microsome suspension to initiate the metabolic reaction.

-

Start the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

-

Compare the t½ and CLint values for phenindione and deuterated phenindione. A longer t½ and lower CLint for the deuterated compound would indicate increased metabolic stability.

Future Directions and Conclusion

The primary established research application of deuterated phenindione is as an internal standard for precise quantification. However, the potential to leverage the deuterium kinetic isotope effect to improve its pharmacokinetic profile presents an exciting avenue for future research. Studies focusing on the metabolic stability, in vivo efficacy, and safety of specifically deuterated phenindione analogues could lead to the development of a novel anticoagulant with a more predictable and sustained therapeutic effect. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to explore these promising applications.

References

Phenindione-d5: A Technical Guide for its Application as a Reference Standard in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindione is an anticoagulant that functions as a vitamin K antagonist, similar in action to warfarin.[1][2] It inhibits the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, thereby reducing the ability of blood to clot.[1] While its clinical use has become rare due to a higher incidence of severe adverse effects compared to warfarin, it remains a valuable compound for research purposes.[2]

In modern pharmacology and drug development, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, stable isotope-labeled internal standards are crucial for achieving accurate and reliable quantification of analytes in complex biological matrices. Phenindione-d5, the deuterium-labeled analog of Phenindione, serves this critical role. The substitution of five hydrogen atoms with deuterium on the phenyl ring creates a molecule that is chemically identical to Phenindione but has a higher mass. This mass difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

This guide provides an in-depth technical overview of Phenindione-d5, its chemical properties, its mechanism of action, and its application as a reference standard in pharmacological research.

Chemical and Physical Properties

The key to a reliable internal standard is its well-characterized nature. Phenindione-d5 is synthesized to have physical and chemical properties nearly identical to the parent drug, Phenindione, with the exception of its molecular weight. This ensures it behaves similarly during sample extraction, chromatography, and ionization, thus effectively normalizing for variability in the analytical process.

| Property | Phenindione | Phenindione-d5 |

| IUPAC Name | 2-phenylindene-1,3-dione | 2-(2,3,4,5,6-pentadeuteriophenyl)indene-1,3-dione |

| Synonyms | 2-Phenyl-1,3-indandione | Phenindione-d5, Rectadione D5 |

| CAS Number | 83-12-5 | 70711-53-4 |

| Molecular Formula | C₁₅H₁₀O₂ | C₁₅H₅D₅O₂ |

| Molecular Weight | 222.24 g/mol | 227.27 g/mol |

| Monoisotopic Mass | 222.0681 Da | 227.0995 Da |

| Physical Form | White or creamy white crystalline powder | Solid |

| Solubility | Very slightly soluble in water; Soluble in DMSO (≥ 100 mg/mL), H₂O (0.67 mg/mL, with ultrasound) | Information not available, expected to be similar to Phenindione |

Mechanism of Action: Vitamin K Antagonism

Phenindione exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase. This enzyme is essential for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. Without this carboxylation step, these factors are biologically inactive, leading to a decrease in thrombin generation and a reduced thrombogenicity of clots.

The following diagram illustrates the vitamin K cycle and the point of inhibition by Phenindione.

Caption: The Vitamin K cycle and inhibition by Phenindione.

Application as a Reference Standard in Bioanalysis

The primary application of Phenindione-d5 is as an internal standard (IS) in quantitative bioanalytical methods, most commonly LC-MS/MS. An ideal IS should co-elute with the analyte and exhibit similar ionization efficiency but be mass-resolvable. Deuterated standards are considered the "gold standard" for LC-MS applications because they fulfill these criteria exceptionally well.

The general workflow for using Phenindione-d5 as an internal standard in a pharmacokinetic study is as follows:

Caption: General workflow for using Phenindione-d5 as an internal standard.

Experimental Protocol: A Representative LC-MS/MS Method

Objective: To quantify Phenindione in human plasma using Phenindione-d5 as an internal standard.

1. Materials and Reagents:

-

Phenindione certified reference material

-

Phenindione-d5 internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Standard and IS Preparation:

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Phenindione and Phenindione-d5 in methanol.

-

Working Standard Solutions: Serially dilute the Phenindione primary stock with 50:50 acetonitrile:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the Phenindione-d5 primary stock with acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL Phenindione-d5).

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

| Parameter | Setting |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Phenindione: m/z 223.1 → 115.1 (Quantifier), 223.1 → 105.1 (Qualifier) Phenindione-d5: m/z 228.1 → 120.1 (Quantifier) |

| Collision Energy | Optimize for specific instrument |

| Source Temp. | Optimize for specific instrument |

Note: The specific MRM (Multiple Reaction Monitoring) transitions and collision energies must be optimized on the instrument being used. The transitions provided are hypothetical and based on the parent mass and likely fragmentation patterns.

Data Interpretation and Quality Control

In the analytical run, the peak area of the Phenindione analyte is measured relative to the peak area of the Phenindione-d5 internal standard. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the known concentrations of the calibration standards. The concentration of Phenindione in unknown samples is then calculated from this curve. The use of the deuterated internal standard corrects for variations in sample recovery during extraction and for matrix effects that can suppress or enhance the analyte signal during ionization.

Stability and Storage

Proper storage is essential to maintain the integrity of the reference standard.

-

Solid Form: Store at -20°C for long-term stability.

-

Stock Solutions: Prepare fresh or store in tightly sealed containers at -20°C or -80°C. For stock solutions stored at -20°C, use within one month; for -80°C, use within six months to avoid degradation or solvent evaporation. Avoid repeated freeze-thaw cycles.

Conclusion

Phenindione-d5 is an indispensable tool for researchers in pharmacology and drug metabolism. As a stable isotope-labeled internal standard, it provides the highest level of accuracy for the quantification of Phenindione in biological matrices using LC-MS/MS. Its properties, which closely mimic the unlabeled analyte, ensure that it effectively compensates for analytical variability, leading to robust, reliable, and reproducible data. This technical guide provides a foundational understanding of Phenindione-d5, its properties, and a framework for its practical application in a research setting.

References

Solubility and Stability of Phenindione D5 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Phenindione D5, a deuterated analogue of the anticoagulant Phenindione, in various organic solvents. Understanding these physicochemical properties is critical for the seamless design of preclinical and clinical studies, ensuring accurate and reproducible results in drug development and research. This document outlines quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and visual workflows to support laboratory procedures.

Core Data Presentation: Solubility and Stability

The following tables summarize the available quantitative and qualitative solubility data for this compound and its non-deuterated counterpart, Phenindione. This data is essential for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Temperature | Citation |

| This compound | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (440.01 mM) | Not Specified | |

| This compound | Water | 0.67 mg/mL (2.95 mM) requires sonication | Not Specified | |

| Phenindione | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (449.96 mM) | Not Specified | [1] |

| Phenindione | Dimethyl Sulfoxide (DMSO) | 44 mg/mL (197.98 mM) | Not Specified | [2] |

| Phenindione | Dimethyl Sulfoxide (DMSO) | up to 50 mg/mL | Not Specified | [3] |

| Phenindione | Ethanol | ≥ 6.97 mg/mL with sonication | Not Specified | |

| Phenindione | Ethanol | 15 mg/mL | Not Specified | |

| Phenindione | Ethanol | up to 12 mg/mL | Not Specified | |

| Phenindione | Ethanol | 8 mg/mL | Not Specified | |

| Phenindione | Water | < 0.1 mg/mL (insoluble) | Not Specified | |

| Phenindione | Water | 27 mg/L | 20 °C |

Note: The solubility of deuterated compounds is generally similar to their non-deuterated analogues, but minor differences can exist.

Qualitative Solubility Data for Phenindione

| Solvent | Solubility | Citation |

| Chloroform | Soluble | |

| Methanol | Soluble | |

| Ether | Soluble | |

| Acetone | Soluble | |

| Benzene | Soluble | |

| Alkaline Solutions | Readily Soluble |

Stability of this compound Solutions

Proper storage of this compound solutions is crucial to maintain their integrity and ensure the accuracy of experimental results. The following are recommended storage conditions for stock solutions.

Recommended Storage Conditions for Stock Solutions

| Compound | Solvent | Storage Temperature | Duration | Citation |

| This compound | Not Specified | -20°C | 1 month | |

| This compound | Not Specified | -80°C | 6 months | |

| Phenindione | In solvent | -20°C | 1 year | |

| Phenindione | In solvent | -80°C | 2 years |

General Guidance: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials. For hygroscopic solvents like DMSO, it is advisable to use freshly opened solvent to prepare solutions.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound in organic solvents.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., DMSO, ethanol, methanol)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.

-

Data Reporting: Report the solubility in mg/mL or molarity (mM) at the specified temperature.

Stability Assessment: HPLC-Based Stability-Indicating Method

A stability-indicating HPLC method is essential for evaluating the degradation of this compound in solution over time and under various stress conditions.

Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products.

Materials:

-

This compound stock solution in the organic solvent of interest

-

HPLC system with a photodiode array (PDA) or UV detector

-

HPLC column (e.g., C18)

-

Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or ammonium acetate)

-

Forced degradation equipment (e.g., oven, UV lamp, acid and base solutions, oxidizing agent)

Procedure:

-

Method Development:

-

Develop an HPLC method that provides good resolution and peak shape for this compound. A common starting point is a reverse-phase C18 column with a gradient elution of acetonitrile and water.

-

-

Forced Degradation Studies:

-

Subject the this compound solution to various stress conditions to induce degradation:

-

Acid/Base Hydrolysis: Add a small amount of acid (e.g., HCl) or base (e.g., NaOH) to the solution and heat.

-

Oxidation: Add an oxidizing agent (e.g., H₂O₂) to the solution.

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60-80°C).

-

Photostability: Expose the solution to UV light.

-

-

Analyze the stressed samples by the developed HPLC method.

-

-

Method Validation:

-

Validate the HPLC method for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent drug peak from all degradation product peaks.

-

-

Long-Term Stability Study:

-

Prepare fresh solutions of this compound in the desired organic solvents.

-

Store the solutions under specified conditions (e.g., room temperature, 4°C, -20°C) in appropriate containers (e.g., amber vials to protect from light).

-

At predetermined time points (e.g., 0, 1, 3, 6 months), analyze the samples using the validated stability-indicating HPLC method.

-

Quantify the remaining concentration of this compound and monitor for the appearance of any degradation products.

-

Data Reporting: Report the percentage of this compound remaining at each time point and storage condition. If possible, calculate the degradation rate constant and shelf-life.

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Caption: Workflow for HPLC-Based Stability Assessment.

References

Phenindione D5: A Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Phenindione D5. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated form, this document extrapolates data from the well-characterized parent compound, Phenindione. This approach is based on the scientific principle that deuterium labeling is unlikely to significantly alter the compound's primary toxicological and hazardous properties. However, it is imperative to treat this compound with the same, if not greater, level of caution as Phenindione.

Quantitative Safety and Property Data

The following tables summarize the key quantitative data for Phenindione. This information is critical for risk assessment and experimental planning.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₅D₅O₂ | GlpBio[1] |

| Molecular Weight | 227.27 g/mol | GlpBio[1] |

| CAS Number | 70711-53-4 | GlpBio[1] |

| Appearance | Solid | [2] |

| Melting Point | 150 °C | PubChem[3] |

| Solubility | Soluble in DMSO (44 mg/mL) | Selleck Chemicals |

| LogP | 2.9 | PubChem |

Table 2: Toxicological Data (for Phenindione)

| Endpoint | Value | Species | Source |

| LD50 (Oral) | 175 mg/kg | Mouse | PubChem |

| LD50 (Oral) | 163 mg/kg | Rat | PubChem |

Table 3: Hazard Identification and Classification (for Phenindione)

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed |

| Skin Sensitization (Category 1) | ❕ | Warning | H317: May cause an allergic skin reaction |

Handling Precautions and Personal Protective Equipment (PPE)

Due to its toxicity and potential for skin sensitization, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. Ensure that skin is not exposed.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Hygiene Practices:

-

Avoid inhalation of dust or fumes.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.

Spill and Waste Disposal:

-

In case of a spill, evacuate the area and prevent the spread of the material.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Mechanism of Action: Vitamin K Antagonism

Phenindione and its deuterated analogue, this compound, function as anticoagulants by antagonizing the action of Vitamin K. Specifically, they inhibit the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial for the recycling of Vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors.

Caption: Mechanism of action of this compound as a Vitamin K antagonist.

Experimental Protocols: A General Workflow for Pharmacokinetic Studies

Caption: General experimental workflow for a pharmacokinetic study of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). It is crucial for all personnel to consult the official SDS for Phenindione and to conduct a thorough risk assessment before handling this compound. All laboratory work should be performed by trained individuals in a controlled environment.

References

Methodological & Application

Application Note: Quantification of Phenindione in Human Plasma by LC-MS/MS using Phenindione D5 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Phenindione in human plasma. Phenindione D5, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Phenindione.

Introduction

Phenindione is an anticoagulant that functions as a vitamin K antagonist, similar in action to warfarin. It is used for the treatment and prevention of thromboembolic disorders. Accurate and reliable measurement of Phenindione concentrations in plasma is crucial for optimizing therapeutic dosage and minimizing adverse effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample recovery, thereby improving the overall quality of the analytical data.[1]

Experimental

Materials and Reagents

-

Phenindione (Reference Standard)

-

This compound (Internal Standard)[2]

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Phenindione and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Phenindione stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the Phenindione working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |

Mass Spectrometry:

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 120 °C |

| Gas Flow | As per instrument optimization |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenindione | 223.1 | 179.1 | 20 |

| This compound | 228.1 | 184.1 | 20 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Phenindione in human plasma. The use of this compound as an internal standard effectively compensated for any variations in sample preparation and instrument response.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 5 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| Medium | 100 | < 8 | 97 - 103 | < 8 | 97 - 103 |

| High | 800 | < 5 | 98 - 102 | < 5 | 98 - 102 |

Recovery and Matrix Effect

The extraction recovery of Phenindione was consistent across the different QC levels, and no significant matrix effect was observed.

Workflow and Pathway Diagrams

Caption: Experimental workflow for Phenindione analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Phenindione in human plasma. The simple and rapid sample preparation procedure, combined with the use of a stable isotope-labeled internal standard, makes this method highly suitable for high-throughput analysis in a clinical or research laboratory setting.

References

Application Notes: Quantitative Analysis of Phenindione in Human Plasma by UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindione is an anticoagulant that functions as a vitamin K antagonist, similar to warfarin. It is used for the treatment and prevention of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.[1] Monitoring the plasma concentration of phenindione is crucial for ensuring therapeutic efficacy and minimizing the risk of adverse effects, primarily bleeding. This application note describes a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of phenindione in human plasma, using Phenindione D5 as a stable isotope-labeled internal standard (IS).

Principle of the Method

This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a UPLC system and sensitive detection by a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both phenindione and this compound.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of phenindione in plasma is depicted below.

Figure 1: Experimental workflow for phenindione analysis.

Detailed Experimental Protocols

Materials and Reagents

-

Phenindione reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Ultrapure water

Stock and Working Solutions

-

Phenindione Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of phenindione in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Phenindione Working Solutions: Prepare serial dilutions of the phenindione stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient Elution:

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.0 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 3.5 | 95 | 5 |

Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenindione | 223.1 | 179.1 |

| This compound | 228.1 | 184.1 |

Ion Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

| LLOQ Precision (%CV) | < 20% |

| LLOQ Accuracy (%Bias) | ± 20% |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low QC | 3 | < 10 | < 10 | ± 10 | ± 10 |

| Medium QC | 100 | < 10 | < 10 | ± 10 | ± 10 |

| High QC | 800 | < 10 | < 10 | ± 10 | ± 10 |

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low QC | 3 | > 85 |

| Medium QC | 100 | > 85 |

| High QC | 800 | > 85 |

Phenindione's Mechanism of Action: Signaling Pathway

Phenindione exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X). Without this modification, these clotting factors are unable to bind calcium and participate in the coagulation cascade, leading to a reduction in blood clotting.

Figure 2: Phenindione's inhibition of the Vitamin K cycle.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative determination of phenindione in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the assay. This method is suitable for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving phenindione.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Phenindione in Human Plasma using LC-MS/MS with Phenindione D5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantitative determination of phenindione in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Phenindione D5, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving phenindione.

Introduction

Phenindione is an anticoagulant medication that functions as a vitamin K antagonist, similar to warfarin.[1][2] It inhibits the vitamin K epoxide reductase enzyme, which is crucial for the synthesis of active clotting factors II, VII, IX, and X.[1][2][3] By reducing the production of these clotting factors, phenindione effectively thins the blood and is used in the treatment and prevention of thromboembolic disorders. Accurate and reliable quantification of phenindione in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies and for monitoring patient compliance and exposure.

This application note presents a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of phenindione in human plasma. The use of a deuterated internal standard, this compound, which co-elutes with the analyte, compensates for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the method. The sample preparation involves a straightforward protein precipitation procedure, making it amenable to high-throughput workflows.

Experimental

Materials and Reagents

-

Phenindione (analytical standard)

-

This compound (internal standard)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is recommended for good separation.

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve phenindione and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare working standard solutions of phenindione by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Protocols

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into the appropriately labeled tubes.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 40% B to 95% B over 2.0 min, hold at 95% B for 1.0 min, return to 40% B and equilibrate for 1.5 min |

| Run Time | 4.5 minutes |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument Dependent |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Phenindione | 223.1 | 105.1 | 100 | 25 |

| This compound | 228.1 | 110.1 | 100 | 25 |

Note: The optimal collision energy and other source parameters may vary between different mass spectrometer models and should be optimized accordingly.

Results and Discussion

This method provides a sensitive and selective means for the quantification of phenindione in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results by correcting for any variability during sample preparation and analysis. The protein precipitation method is a simple and rapid technique for sample clean-up, allowing for the processing of a large number of samples in a short period.

The chromatographic conditions are optimized to provide a short run time while maintaining good peak shape and separation from potential interferences in the plasma matrix. The MRM transitions are highly specific for phenindione and its deuterated analog, minimizing the risk of interference from other compounds.

Method Validation

A full validation of this bioanalytical method should be performed according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in plasma under various storage and processing conditions.

Visualizations

Below are diagrams illustrating the key processes described in this application note.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of phenindione in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol makes this method well-suited for routine use in clinical and research laboratories. The detailed protocol and method parameters provided in this application note can be used as a starting point for the implementation and validation of this assay.

References

Application Notes and Protocols for the Bioanalysis of Phenindione Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindione is an anticoagulant medication belonging to the indanedione class. It functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors in the liver. Accurate quantification of phenindione in biological matrices, such as plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as deuterated phenindione, is the gold standard for LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision of the analytical results.

This document provides detailed application notes and protocols for the sample preparation of phenindione from human plasma for LC-MS/MS analysis, utilizing a deuterated internal standard. Two common and effective sample preparation techniques are described: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

Mechanism of Action: Vitamin K Antagonism

Phenindione exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase. This enzyme is essential for the regeneration of Vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). Without this modification, these clotting factors are inactive, leading to a reduction in blood coagulation.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described analytical methods for phenindione in human plasma. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Linearity Range | 1 - 500 ng/mL | 5 - 1000 ng/mL |

| Internal Standard | Phenindione-d5 | Phenindione-d5 |

| Mean Recovery | > 85% | > 95% |

| Precision (RSD) | < 10% | < 15% |

| Accuracy (% Bias) | Within ±10% | Within ±15% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |

| Analytical Technique | LC-MS/MS | LC-MS/MS |

Experimental Protocols

Materials and Reagents

-

Phenindione analytical standard

-

Phenindione-d5 (or other suitable deuterated analog) internal standard (IS)

-

HPLC-grade acetonitrile, methanol, ethyl acetate, and methyl tert-butyl ether (MTBE)

-

Formic acid and ammonium acetate (LC-MS grade)

-

Human plasma with K2EDTA or sodium citrate as anticoagulant

-

Deionized water

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for achieving high purity of the final extract and can minimize matrix effects.

Workflow:

Procedure:

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample).

-

Internal Standard Spiking: Add 10 µL of the deuterated phenindione internal standard working solution (e.g., 1 µg/mL in methanol) to each tube.

-

Vortexing: Briefly vortex the samples for 10-15 seconds.

-

pH Adjustment: Add 50 µL of 0.1 M acetate buffer (pH 4.5) to each tube and vortex for 10-15 seconds.

-

Extraction: Add 600 µL of ethyl acetate or methyl tert-butyl ether (MTBE).

-

Mixing: Vortex the mixture vigorously for 2 minutes, followed by shaking on a mechanical shaker for 10 minutes.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet at the interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

This is a simpler and faster method, suitable for high-throughput analysis, though it may result in a less clean extract compared to LLE.

Workflow:

Procedure:

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample).

-

Precipitation and IS Spiking: Add 300 µL of cold acetonitrile containing the deuterated phenindione internal standard at the desired concentration.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial.

-

Analysis: The supernatant can be directly injected for LC-MS/MS analysis. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

LC-MS/MS Parameters (Suggested)

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)

-

MRM Transitions (Proposed):

-

Phenindione: To be determined empirically (e.g., precursor ion [M-H]⁻ or [M+H]⁺ and characteristic product ions).

-

Phenindione-d5: To be determined empirically (e.g., precursor ion [M-H]⁻ or [M+H]⁺ and corresponding deuterated product ions).

-

Conclusion

The choice between Liquid-Liquid Extraction and Protein Precipitation will depend on the specific requirements of the study. LLE generally provides a cleaner extract, which can be beneficial for reducing matrix effects and improving the longevity of the LC-MS system. PPT is a faster and simpler method, well-suited for high-throughput applications. In both cases, the use of a deuterated internal standard is highly recommended to ensure the reliability and accuracy of the quantitative results for phenindione. The provided protocols serve as a robust starting point for method development and validation in your laboratory.

Application Notes and Protocols for the Use of Phenindione-d5 in Pharmacokinetic Studies of Anticoagulants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Phenindione-d5 as an internal standard in the quantitative analysis of phenindione in biological matrices for pharmacokinetic studies. The protocols outlined are based on established principles of bioanalytical method development and validation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction